molecular formula C10H11NO3 B2566120 (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid CAS No. 58435-27-1

(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid

Cat. No.: B2566120
CAS No.: 58435-27-1
M. Wt: 193.202
InChI Key: XCTVDUGJHAXXOH-HWKANZROSA-N
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Description

(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a phenyl ring substituted with an amino (–NH₂) group at position 3 and a methoxy (–OCH₃) group at position 2. The (2E)-configuration denotes a trans arrangement of substituents around the C2–C3 double bond. The compound’s unique combination of electron-donating (methoxy) and electron-withdrawing (amino) groups distinguishes it from other cinnamic acid derivatives .

Properties

IUPAC Name

(E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,11H2,1H3,(H,12,13)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTVDUGJHAXXOH-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid typically involves the condensation of 3-amino-4-methoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as piperidine can further enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds similar to (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of this compound can inhibit angiogenesis, a critical process in tumor growth and metastasis.

  • Case Study : A study synthesized (E)-3-(3-methoxyphenyl)propenoic acid and evaluated its anti-angiogenic activity using the chorioallantois membrane assay. Results demonstrated a reduction of endothelial cell growth by 41.7% to 83% at varying dosages, indicating potential as a cancer chemopreventive agent .

Anti-Inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly its ability to inhibit cyclooxygenase enzymes (COX).

  • Case Study : Research showed that (E)-3-(3-methoxyphenyl)propenoic acid exhibited stronger COX-2 inhibitory activity than traditional NSAIDs like aspirin, suggesting its potential use in treating inflammatory conditions .

Neuroprotective Effects

The neuroprotective capabilities of this compound have also been explored, particularly concerning neurodegenerative diseases such as Alzheimer's.

  • Case Study : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress induced by hydrogen peroxide, highlighting their potential in neuroprotection .

Toxicity and Safety Profile

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Predictive models have been employed to assess the potential hepatotoxicity and carcinogenic risks associated with (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid.

  • Findings : The predicted LD50 for this compound was determined to be 1772 mg/kg, categorizing it as relatively safe but necessitating caution due to possible hepatotoxicity .

Mechanism of Action

The mechanism of action of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets. The propenoic acid moiety can participate in conjugation reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid with structurally related compounds, highlighting key differences in substituents, molecular properties, and reported activities:

Compound Name Substituents (Phenyl Ring) Functional Groups Molecular Weight Key Properties/Activities References
Target compound 3-NH₂, 4-OCH₃ –COOH, α,β-unsaturated 207.19 Enhanced H-bonding, potential bioactivity
Ferulic acid 3-OCH₃, 4-OH –COOH, α,β-unsaturated 194.18 Antioxidant, anti-inflammatory
Caffeic acid 3,4-di-OH –COOH, α,β-unsaturated 180.16 Antioxidant, pro-apoptotic
(2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid 3-OH, 4-OCH₃ –COOH, α,β-unsaturated 194.18 Structural isomer of ferulic acid
(2E)-3-(4-trifluoromethylphenyl)prop-2-enoic acid 4-CF₃ –COOH, α,β-unsaturated 216.16 Increased lipophilicity
3-(4-aminophenyl)prop-2-enoic acid 4-NH₂ –COOH, α,β-unsaturated 163.17 Simpler structure, potential cytotoxicity
Key Observations:

Substituent Position and Electronic Effects: The 3-amino-4-methoxy substitution in the target compound creates a unique electronic profile. Compounds like ferulic acid (3-OCH₃, 4-OH) and its isomer (2E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid exhibit distinct hydrogen-bonding patterns due to –OH groups, influencing solubility and interaction with biological targets .

Biological Activity: Ferulic acid and caffeic acid are well-documented for antioxidant and anti-inflammatory properties, attributed to their phenolic –OH groups . The target compound’s amino group may confer novel bioactivity, such as enhanced binding to enzymes or receptors. 3-(4-aminophenyl)prop-2-enoic acid (from Aconitum tanguticum) has demonstrated cytotoxicity against cancer cells, suggesting the amino group’s role in modulating activity .

Physicochemical Properties: Lipophilicity: The trifluoromethyl (–CF₃) group in (2E)-3-(4-trifluoromethylphenyl)prop-2-enoic acid increases lipophilicity, favoring membrane permeability . In contrast, the target compound’s –NH₂ group enhances water solubility compared to methoxy/halogenated analogs. Stability: Amino groups may confer instability under acidic or oxidative conditions compared to methoxy or hydroxyl groups, as seen in umbelliferone derivatives .

Crystallographic and Computational Insights

  • Structural Confirmation : Tools like SHELX and ORTEP have been pivotal in resolving the (2E)-configuration and hydrogen-bonding networks in similar compounds . For example, ferulic acid’s crystal structure reveals dimeric interactions via –OH and –COOH groups .
  • Hydrogen Bonding: The target compound’s –NH₂ group can act as both a donor and acceptor, enabling diverse supramolecular architectures compared to –OH or –OCH₃ analogs .

Biological Activity

(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid, commonly referred to as a derivative of cinnamic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an amino group and a methoxy substitution on the aromatic ring, which are believed to influence its interaction with biological targets.

Chemical Structure

The chemical structure of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid can be represented as follows:

C10H11NO3\text{C}_{10}\text{H}_{11}\text{NO}_3

This structure includes:

  • A prop-2-enoic acid moiety.
  • An amino group at the para position relative to the methoxy group on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, enhancing binding affinity, while the methoxy group increases lipophilicity, allowing better interaction with hydrophobic regions of biological targets. The propenoic acid moiety may also participate in conjugation reactions, modulating its biological effects .

Anticancer Properties

Research indicates that (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid exhibits significant anticancer activity. It has been studied for its ability to induce apoptosis in various cancer cell lines. For example:

Cell Line Concentration Effect
MDA-MB-23150 μMInduction of apoptosis
HeLa100 μMInhibition of cell proliferation

In vitro studies have demonstrated that this compound can inhibit cell cycle progression and promote apoptotic pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α in activated macrophages. This action is crucial in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Antimicrobial Activity

Preliminary investigations have shown that (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid possesses antimicrobial properties against various bacterial strains. Its effectiveness against pathogens could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid was tested on human breast cancer cells (MDA-MB-231). The results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis after 48 hours of exposure at concentrations above 50 μM.

Case Study 2: Anti-inflammatory Mechanism

A separate study evaluated the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by lipopolysaccharides (LPS). Mice treated with (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid showed reduced levels of inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory therapeutic agent .

Comparison with Related Compounds

Compound Structural Difference Biological Activity
(2E)-3-(3-amino-4-methylphenyl)prop-2-enoic acidMethyl group instead of methoxySimilar anticancer properties
(2E)-3-(3-amino-4-hydroxyphenyl)prop-2-enoic acidHydroxy group instead of methoxyEnhanced antioxidant activity

The presence of the methoxy group in (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid is critical for its unique reactivity and biological profile compared to these related compounds .

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